N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide
Overview
Description
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biochemical Analysis
Biochemical Properties
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in cell proliferation and apoptosis. For instance, it has been observed to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling pathways. The inhibition of these kinases by this compound can lead to the suppression of cancer cell growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis, a process of programmed cell death, by activating caspases and other apoptotic proteins. Additionally, it has been reported to alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by liver enzymes, leading to the formation of active and inactive metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of metabolic enzymes, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and other binding partners .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes. The subcellular localization of this compound is essential for its therapeutic efficacy and specificity .
Preparation Methods
The synthesis of N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide can be achieved through various methods. One common approach involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Another method involves the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides
Mechanism of Action
The mechanism of action of N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide involves its interaction with various molecular targets and pathways. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. It also inhibits the growth of microbial cells by interfering with their cell wall synthesis and protein production .
Comparison with Similar Compounds
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide can be compared with other thiadiazole derivatives, such as:
5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides: These compounds also exhibit potent antioxidant and anticancer activities.
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties, this compound is structurally similar but differs in its functional groups and specific biological activities.
This compound stands out due to its unique combination of antimicrobial, anticancer, and antioxidant properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c11-10-14-13-8(16-10)6-12-9(15)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNSDUNRYYQVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510132 | |
Record name | N-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81837-98-1 | |
Record name | N-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide considered a promising scaffold for the development of new anticancer agents?
A1: this compound incorporates three distinct chemical moieties known for their biological activities: a thiadiazole ring, a benzamide group, and a Schiff base linker. Thiadiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer effects. [] Benzamide derivatives are also recognized for their therapeutic potential, including anticancer activity. [] Combining these groups, linked by a Schiff base, allows for the exploration of potentially synergistic effects and enhanced anticancer activity.
Q2: How does the synthesis method impact the development of these novel anticancer agents?
A2: The research highlights the use of microwave irradiation as a key factor in the efficient synthesis of N-[(5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl]benzamide derivatives. [] Compared to traditional methods, this approach offers significant advantages: reduced reaction times (from 15-18 hours to 15-20 minutes), improved yields, and a more environmentally friendly process by minimizing solvent use. This accelerated synthesis allows for a faster exploration of different structural modifications and their impact on anticancer activity, ultimately contributing to a more efficient drug discovery process.
Q3: What preliminary data suggests the synthesized compounds have anticancer potential?
A3: The study evaluated the in vitro anticancer activity of the synthesized compounds against three human cancer cell lines: SK-MEL-2 (melanoma), HL-60 (leukemia), and MCF-7 (breast cancer). [] The results showed that several of the synthesized compounds exhibited promising anticancer activity, with some even demonstrating GI50 values (concentration required to inhibit cell growth by 50%) comparable to Adriamycin, a known chemotherapeutic agent. These findings provide a basis for further investigation into the specific mechanisms of action and potential therapeutic applications of these compounds.
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